molecular formula C5H5ClO3 B3361828 3-(Chloromethyl)oxolane-2,5-dione CAS No. 93516-51-9

3-(Chloromethyl)oxolane-2,5-dione

Cat. No.: B3361828
CAS No.: 93516-51-9
M. Wt: 148.54 g/mol
InChI Key: PBJZPPHOIJBRBT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)oxolane-2,5-dione is an organic compound with the molecular formula C5H5ClO3. It is a derivative of oxolane-2,5-dione, featuring a chloromethyl group attached to the third carbon of the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)oxolane-2,5-dione typically involves the chloromethylation of oxolane-2,5-dione. One common method is the reaction of oxolane-2,5-dione with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)oxolane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)oxolane-2,5-dione involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into the oxolane ring. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)oxolane-2,5-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other oxolane derivatives. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

3-(chloromethyl)oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-2-3-1-4(7)9-5(3)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJZPPHOIJBRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544568
Record name 3-(Chloromethyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93516-51-9
Record name 3-(Chloromethyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, the reacted gas was passed through a layer in a Pyrex tube (diameter: 2.5cm) packed with 20cc of an oxychlorinating catalyst comprising silica-alumina carrying 5% by weight of potassium chloride and 5% by weight of cupric chloride, at a temperature of 250°C while introducing oxygen in an amount of 1000cc/hour. The water generated was trapped in a vessel and the chlorine gas recovered was circulated, whereby the reaction was carried out for 2 hours. After completion of the reaction, the product was analyzed using gas chromatography, and it was confirmed that the product contained 7.4g of citraconic acid anhydride and 1.8g of methylsuccinic acid anhydride. In addition, a small amount of chloromethylsuccinic acid anhydride was formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.4 g
Type
reactant
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
oxychlorinating catalyst
Quantity
20 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)oxolane-2,5-dione
Reactant of Route 2
3-(Chloromethyl)oxolane-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)oxolane-2,5-dione
Reactant of Route 4
3-(Chloromethyl)oxolane-2,5-dione
Reactant of Route 5
3-(Chloromethyl)oxolane-2,5-dione
Reactant of Route 6
3-(Chloromethyl)oxolane-2,5-dione

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